1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one
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Overview
Description
1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Isopropylsulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.
Formation of the Piperidinyl Intermediate: This step involves the reaction of 6-methylpyridin-2-ol with piperidine under acidic conditions to form the piperidinyl intermediate.
Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
- 2-(4-(Ethylsulfonyl)phenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
Uniqueness
1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different sulfonyl groups.
Biological Activity
The compound 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one (CAS Number: 1796969-37-3) is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H26N2O2, with a molecular weight of 386.5 g/mol. The structure includes a piperidine ring, a pyridine moiety, and a sulfonyl group, which may contribute to its biological properties.
Property | Value |
---|---|
Molecular Formula | C25H26N2O2 |
Molecular Weight | 386.5 g/mol |
CAS Number | 1796969-37-3 |
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antitumor Activity : Many piperidine derivatives are known for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the pyridine ring may enhance interaction with biological targets involved in tumor growth regulation .
- Antimicrobial Properties : Compounds containing sulfonyl groups have demonstrated antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. This suggests that the compound may possess similar antimicrobial properties .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, which is critical in conditions like arthritis and other inflammatory diseases .
Biological Activity Studies
Several studies have assessed the biological activity of related compounds, providing insights into the potential efficacy of the target compound:
Case Study: Antitumor Activity
A study on pyrazole derivatives revealed significant antitumor effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapeutic agents like doxorubicin resulted in enhanced cytotoxicity, indicating a synergistic effect that warrants further investigation in similar compounds .
Case Study: Antimicrobial Efficacy
Research on various sulfonamide derivatives indicated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds were tested using agar disc-diffusion methods, showing effective inhibition at concentrations as low as 1 mM. This suggests that the target compound could also exhibit significant antimicrobial properties .
Future Directions
Given the promising biological activities associated with structurally similar compounds, further research is warranted to explore:
- In vitro and In vivo Studies : Comprehensive testing on cell lines and animal models will be essential to evaluate the pharmacodynamics and pharmacokinetics of the compound.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity can guide the design of more potent derivatives.
- Clinical Trials : If preclinical studies yield positive results, advancing to clinical trials will be necessary to assess safety and efficacy in humans.
Properties
IUPAC Name |
1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)29(26,27)20-9-7-18(8-10-20)15-22(25)24-13-11-19(12-14-24)28-21-6-4-5-17(3)23-21/h4-10,16,19H,11-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFYJEWIAUOKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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